5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring, a chloromethyl group, and a trifluoroethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chloromethyl group is then introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative .
Scientific Research Applications
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings with specific properties.
Biological Studies: It is employed in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The trifluoroethoxyethyl side chain may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1H-tetrazole: Lacks the trifluoroethoxyethyl side chain, making it less lipophilic and potentially less bioactive.
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-tetrazole: Lacks the chloromethyl group, which may reduce its reactivity in nucleophilic substitution reactions.
Uniqueness
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl and trifluoroethoxyethyl groups allows for versatile applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N4O/c7-3-5-11-12-13-14(5)1-2-15-4-6(8,9)10/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMDSLAXDKVLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N1C(=NN=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.